molecular formula C15H10BrClN2OS B11464309 2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11464309
M. Wt: 381.7 g/mol
InChI Key: NOBVMPXEFHIIQI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide in the presence of a base.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride.

    Attachment of the Chlorobenzylsulfanyl Group: The final step involves the reaction of the oxadiazole derivative with 3-chlorobenzyl mercaptan under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: Used in the development of new materials with specific electronic and optical properties.

    Organic Synthesis: Serves as an intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

Molecular Formula

C15H10BrClN2OS

Molecular Weight

381.7 g/mol

IUPAC Name

2-(4-bromophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H10BrClN2OS/c16-12-6-4-11(5-7-12)14-18-19-15(20-14)21-9-10-2-1-3-13(17)8-10/h1-8H,9H2

InChI Key

NOBVMPXEFHIIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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